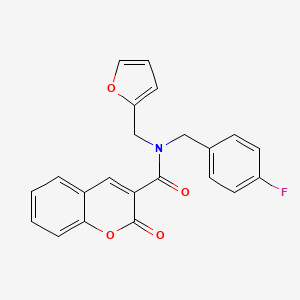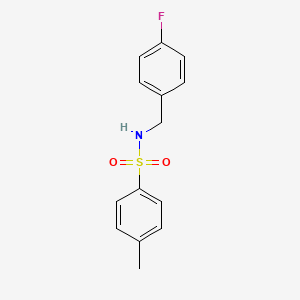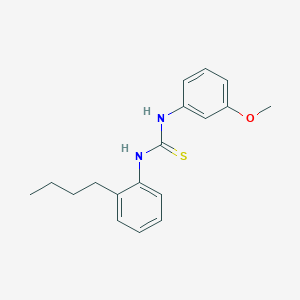
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as FLB-12, is a synthetic compound that belongs to the family of chromene derivatives. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting specific signaling pathways and enzymes. For example, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which plays a key role in the regulation of inflammation. By inhibiting PDE4, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway can lead to a decrease in cellular energy levels, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which is involved in programmed cell death. It also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and neuroinflammation in neuronal cells. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its ability to protect neurons from oxidative stress and neuroinflammation. It is also relatively easy to synthesize and has been shown to have good bioavailability.
However, one of the limitations of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin.
Another area of research is the development of more potent and selective derivatives of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. Several studies have reported the synthesis of novel derivatives with improved anti-cancer activity and selectivity.
Finally, further studies are needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. This includes investigating its effects on other signaling pathways and enzymes, as well as its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves targeting specific signaling pathways and enzymes, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a drug candidate.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in cancer treatment. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-17-9-7-15(8-10-17)13-24(14-18-5-3-11-27-18)21(25)19-12-16-4-1-2-6-20(16)28-22(19)26/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYYBXXWJYIHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4753649.png)
![methyl 2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753655.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4753669.png)
![2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4753672.png)
![1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753675.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753685.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)